1H-Azepine, hexahydro-1-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-
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Overview
Description
1H-Azepine, hexahydro-1-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes an azepine ring, an isoxazole ring, and a phenoxyethyl group
Preparation Methods
The synthesis of 1H-Azepine, hexahydro-1-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- involves multiple steps, including the formation of the azepine ring and the attachment of the isoxazole and phenoxyethyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Azepine, hexahydro-1-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Azepine, hexahydro-1-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 1H-Azepine, hexahydro-1-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- include other azepine derivatives and isoxazole-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the azepine ring, isoxazole ring, and phenoxyethyl group, which may confer distinct properties and applications.
Properties
CAS No. |
139193-90-1 |
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Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
5-[(E)-2-[2-[2-(azepan-1-yl)ethoxy]phenyl]ethenyl]-3-methyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-17-16-19(24-21-17)11-10-18-8-4-5-9-20(18)23-15-14-22-12-6-2-3-7-13-22;/h4-5,8-11,16H,2-3,6-7,12-15H2,1H3;1H/b11-10+; |
InChI Key |
SVZYXFNXKGAXNO-ASTDGNLGSA-N |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCCCCC3.Cl |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCCCCC3.Cl |
Origin of Product |
United States |
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